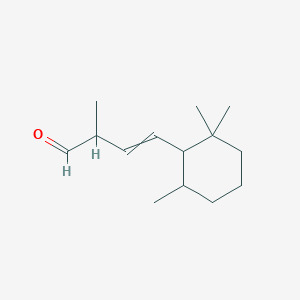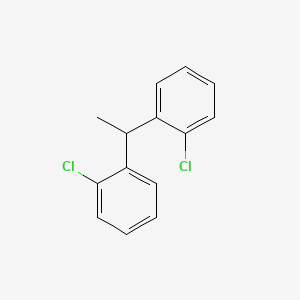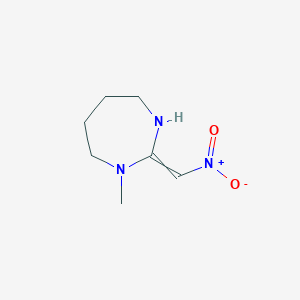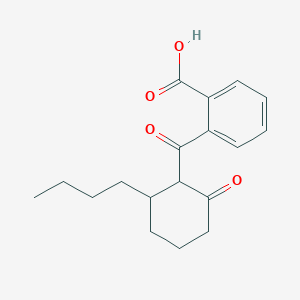![molecular formula C8H13NS B14624843 2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole CAS No. 59020-99-4](/img/structure/B14624843.png)
2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- is a heterocyclic organic compound with a pyrrole ring structure. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals. This particular compound features an ethylthio group and a methyl group attached to the pyrrole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- can be synthesized through various methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild conditions with good yields .
Industrial Production Methods: Industrial production of pyrroles often involves the use of metal-catalyzed reactions. For example, a palladium(II)-catalyzed cascade reaction of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids can provide substituted pyrroles via C(sp)-C(sp2) coupling followed by intramolecular C-N bond formation .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrolidines or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrroles to pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and benzoyl chloride are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyrrolidines and other oxidized derivatives.
Reduction: Pyrrolidines.
Substitution: Various substituted pyrroles depending on the electrophile used.
Scientific Research Applications
1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- involves its interaction with various molecular targets and pathways. The compound’s aromaticity and functional groups allow it to participate in various biochemical reactions. It can interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects .
Comparison with Similar Compounds
2-Ethylpyrrole: Similar in structure but lacks the ethylthio group.
2-Methylpyrrole: Similar but lacks the ethylthio group.
1-Methylpyrrole: Similar but lacks both the ethylthio and additional methyl groups.
Uniqueness: 1H-Pyrrole, 2-[(ethylthio)methyl]-1-methyl- is unique due to the presence of both the ethylthio and methyl groups, which can influence its reactivity and biological activity. These functional groups can enhance its potential as a versatile building block in organic synthesis and its application in various fields .
Properties
CAS No. |
59020-99-4 |
|---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2-(ethylsulfanylmethyl)-1-methylpyrrole |
InChI |
InChI=1S/C8H13NS/c1-3-10-7-8-5-4-6-9(8)2/h4-6H,3,7H2,1-2H3 |
InChI Key |
SMSUYBPTHYVZBD-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=CC=CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14624761.png)

![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)








![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)

